molecular formula C10H8N2O2 B126618 2-(4-Hydroxyphenyl)-5-pyrimidinol CAS No. 142172-97-2

2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No.: B126618
CAS No.: 142172-97-2
M. Wt: 188.18 g/mol
InChI Key: VCVPXAPIDAKQDU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-pyrimidinol is an organic compound that belongs to the class of pyrimidinols It features a pyrimidine ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-pyrimidinol typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with urea and an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrimidinol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-pyrimidinol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or alkylated pyrimidinol derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-5-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)benzothiazole
  • 4-Hydroxy-2-quinolone
  • 2-(4-Hydroxyphenyl)benzo[b]thiophene

Uniqueness

2-(4-Hydroxyphenyl)-5-pyrimidinol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

2-(4-Hydroxyphenyl)-5-pyrimidinol, with the CAS number 142172-97-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Melting Point : 235-240 °C
  • Density : 1.363 g/cm³
  • Boiling Point : 295.9 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound exhibits the following mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Antioxidant Properties : This compound acts as a free radical scavenger, which can mitigate oxidative damage in cells, thereby contributing to its potential neuroprotective and cardioprotective effects.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

This compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may be beneficial in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to interfere with cancer cell proliferation pathways positions it as a candidate for further investigation in cancer therapy.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives of this compound using the ABTS radical scavenging assay. The results indicated that certain derivatives exhibited significant antioxidant activity, comparable to established antioxidants.

CompoundEC50 (μM)
Compound A9.0 ± 0.3
Compound B13.2 ± 0.5
Compound C13.0 ± 1.1

Inhibition of Tyrosinase Activity

Another significant study focused on the inhibitory effects of this compound on tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. The findings demonstrated that specific derivatives of this compound inhibited TYR effectively, indicating potential applications in skin-related disorders.

CompoundIC50 (μM)
Compound D3.8
Compound E5.1
Control (Kojic Acid)6.0

Future Directions

The promising biological activities of this compound warrant further exploration through:

  • Clinical Trials : To evaluate its efficacy and safety in humans for various therapeutic applications.
  • Structure-Activity Relationship Studies : To optimize derivatives for enhanced biological activity.
  • Mechanistic Studies : To elucidate the detailed molecular pathways affected by this compound.

Properties

IUPAC Name

2-(4-hydroxyphenyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOPBDRWHKDPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421721
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142172-97-2
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a one-liter flask, 30 g (0.09 moles) of 2benzyloxytrimethinium perchlorate (prepared essentially according to the procedure of A. Holy and Z. Arnold, Collection Czechoslov. Chem. Commun. 38, 1372 (1973)), 15.6 g (0.09 moles) of p-hydroxybenzamidine hydrochloride, 82.5 ml (0.36 moles) of 25% sodium methoxide in methanol, and 500 ml of ethanol were combined. The resulting mixture was heated to reflux overnight, and then cooled to room temperature. Then, 75 ml of glacial acetic acid and 300 ml of deionized water was added to the flask, resulting in precipitation of the product. The product was collected by filtration, washed with water, and air dried. The yield of 5-benzyloxy-2-(4-hydroxyphenyl)pyrimidine was 23.06 g (92%). This material was then hydrogenated on a Parr Hydrogenator with catalytic 10% palladium on carbon in tetrahydrofuran under 413.7 kPa hydrogen pressure for about 18 hours. When the hydrogenation was complete, the catalyst was removed by filtration, and the solvent was removed on a rotary evaporator to yield 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine. The final product, 5-(5-butoxy-2,2,3,3,4,4-hexafluoropentoxy)-2-(4hydroxyphenyl)pyrimidine, was prepared from 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine and 5-butoxy-2,2,3,3,4,4hexafluoropentyltrifluoromethanesulfonate (prepared essentially as in Example 2) essentially as described in Example 6.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
82.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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